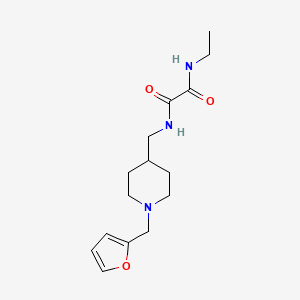
Methyl 10-aminodecanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-aminodecanoate hydrochloride is a chemical compound with the molecular formula C11H24ClNO2 and a molecular weight of 237.77 g/mol . It is a methyl ester derivative of 10-aminodecanoic acid and is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 10-aminodecanoate hydrochloride can be synthesized through the esterification of 10-aminodecanoic acid with methanol in the presence of hydrochloric acid. One common method involves the reaction of 10-aminodecanoic acid with methanol and trimethylchlorosilane at room temperature, which yields the methyl ester hydrochloride in good to excellent yields .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the conversion of 10-aminodecanoic acid to its methyl ester derivative.
化学反応の分析
Types of Reactions
Methyl 10-aminodecanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
科学的研究の応用
Methyl 10-aminodecanoate hydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 10-aminodecanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active 10-aminodecanoic acid, which can further interact with cellular pathways .
類似化合物との比較
Similar Compounds
- Methyl 10-aminoundecanoate hydrochloride
- Methyl 10-aminododecanoate hydrochloride
- Methyl 10-aminononanoate hydrochloride
Uniqueness
Methyl 10-aminodecanoate hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .
特性
IUPAC Name |
methyl 10-aminodecanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-14-11(13)9-7-5-3-2-4-6-8-10-12;/h2-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWWIVJMUGWJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2702473.png)

![7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2702478.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702479.png)

![4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2702481.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2702487.png)
![3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2702488.png)




![N-[(4-chlorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2702496.png)
